2-propoxyethane-1-thiol
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Overview
Description
2-Propoxyethane-1-thiol is a chemical compound that has recently gained attention in scientific research due to its unique properties and potential implications in various fields of research and industry. It is known for its distinctive structure, which includes a thiol group (-SH) attached to a propoxyethane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propoxyethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide, such as 2-propoxyethane, under controlled conditions . This reaction relies on the high nucleophilicity of sulfur to form the desired thiol compound. Another method involves the use of thiourea as a nucleophilic sulfur source, which reacts with the alkyl halide to produce an alkylisothiouronium salt that is subsequently hydrolyzed to yield the thiol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Propoxyethane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using mild oxidants like iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Iodine (I₂) is commonly used as an oxidant.
Reduction: Zinc and acid are used as reducing agents.
Substitution: Alkyl halides are used as substrates in nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R’)
Reduction: Thiols (R-SH)
Substitution: Thioethers (R-S-R’)
Scientific Research Applications
2-Propoxyethane-1-thiol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a radical scavenger.
Medicine: Explored for its potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the production of polymers and other materials through thiol-based click reactions.
Mechanism of Action
The mechanism of action of 2-propoxyethane-1-thiol involves its ability to undergo redox reactions. Thiols are known to react with free radicals, forming thiyl radicals that can further react to form disulfides and other products . This redox activity is crucial in various biological processes, including antioxidant defense and signal transduction .
Comparison with Similar Compounds
2-Propoxyethane-1-thiol can be compared with other thiol compounds such as ethanethiol and 3-methyl-1-butanethiol . While all these compounds share the thiol functional group, this compound is unique due to its propoxyethane backbone, which imparts distinct chemical properties and reactivity. Similar compounds include:
These compounds differ in their molecular structure and specific applications, highlighting the uniqueness of this compound in various research and industrial contexts.
Properties
CAS No. |
140131-91-5 |
---|---|
Molecular Formula |
C5H12OS |
Molecular Weight |
120.22 g/mol |
IUPAC Name |
2-propoxyethanethiol |
InChI |
InChI=1S/C5H12OS/c1-2-3-6-4-5-7/h7H,2-5H2,1H3 |
InChI Key |
XKCOJHCUPMEEHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCS |
Purity |
95 |
Origin of Product |
United States |
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